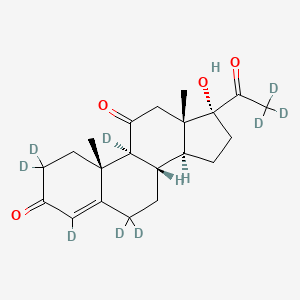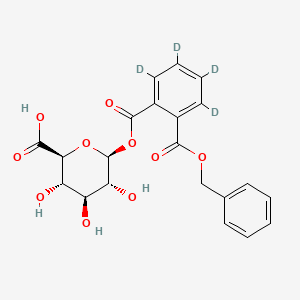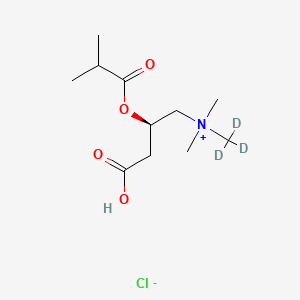
Isobutyryl-L-carnitine-d3 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyryl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of isobutyryl-L-carnitine. It is a natural four-carbon acylcarnitine involved in fatty acid oxidation and organic acid metabolism. This compound is often used as an internal standard for the quantification of isobutyryl-L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyryl-L-carnitine-d3 (chloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the isobutyryl-L-carnitine molecule. The deuterium substitution is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The synthesis involves the reaction of isobutyryl chloride with L-carnitine in the presence of deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of isobutyryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyryl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyryl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of isobutyryl-L-carnitine.
Biology: Involved in studies related to fatty acid oxidation and organic acid metabolism.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.
Industry: Employed in the development of pharmaceuticals and other biochemical research
Mecanismo De Acción
Isobutyryl-L-carnitine-d3 (chloride) exerts its effects by participating in the fatty acid oxidation pathway. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise quantification and tracking of the compound in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the position of the acyl group.
Glutarylcarnitine: Contains a longer carbon chain compared to isobutyryl-L-carnitine.
Propionylcarnitine: Has a shorter carbon chain than isobutyryl-L-carnitine.
Uniqueness
Isobutyryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in mass spectrometry. This makes it particularly valuable in metabolic studies and diagnostic applications .
Propiedades
Fórmula molecular |
C11H22ClNO4 |
|---|---|
Peso molecular |
270.77 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i3D3; |
Clave InChI |
FWUACOYFRJEMMP-WINMCZQPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)C.[Cl-] |
SMILES canónico |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


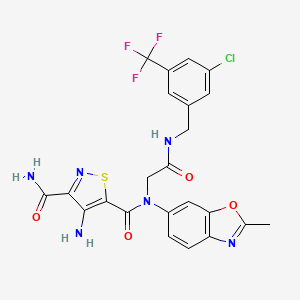
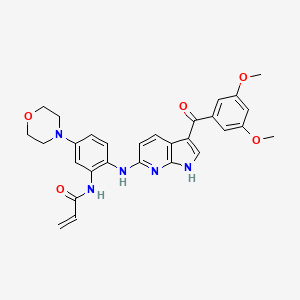
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

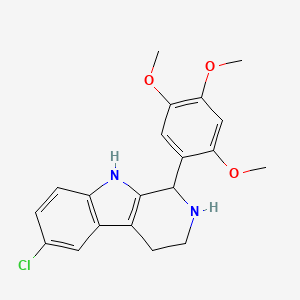
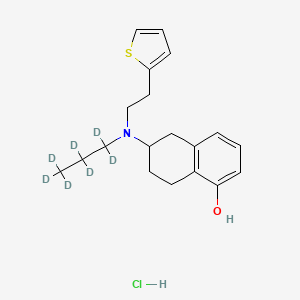
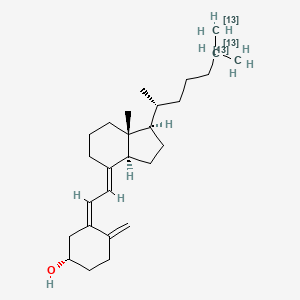
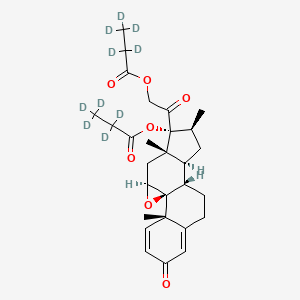
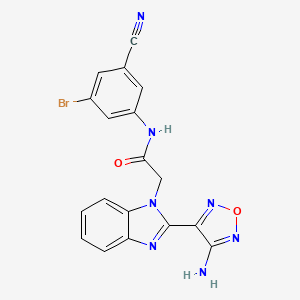
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
